Product packaging for Stigmastenone(Cat. No.:CAS No. 4736-55-4)

Stigmastenone

Cat. No.: B10753402
CAS No.: 4736-55-4
M. Wt: 412.7 g/mol
InChI Key: RTLUSWHIKFIQFU-DALQDKCESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stigmastenone is a ketone derivative of stigmasterol, a plant-derived sterol of significant interest in biochemical and pharmacological research. Its primary research value lies in its role as a key intermediate and reference standard for studying steroid biosynthesis pathways in plants and its potential biological activities. This compound is frequently investigated for its effects on lipid metabolism, membrane fluidity, and as a potential precursor for the synthesis of other steroidal compounds. Researchers utilize this compound to explore its interactions with various enzymes and cellular receptors, particularly in studies related to cholesterol absorption and metabolism, given its structural similarity to cholesterol. Its mechanism of action is often attributed to its ability to modulate the activity of enzymes like Δ24-sterol methyltransferase in sterol biosynthesis or to act as a ligand for nuclear receptors involved in lipid homeostasis. Current research applications extend to investigating its potential anti-inflammatory, antioxidant, and antiproliferative properties in various in vitro and ex vivo model systems, making it a valuable compound for advancing the understanding of plant sterol biology and its implications for human health and disease. This product is intended for laboratory research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H48O B10753402 Stigmastenone CAS No. 4736-55-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4736-55-4

Molecular Formula

C29H48O

Molecular Weight

412.7 g/mol

IUPAC Name

(5R,8R,9S,10S,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,19-22,24-27H,7,10-18H2,1-6H3/b9-8+/t20-,21-,22-,24+,25-,26+,27+,28+,29-/m1/s1

InChI Key

RTLUSWHIKFIQFU-DALQDKCESA-N

Isomeric SMILES

CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C)C(C)C

Canonical SMILES

CCC(C=CC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C)C(C)C

melting_point

170 °C

physical_description

Solid

solubility

Very soluble in benzene, ethyl ether, ethanol
Soluble in the usual organic solvents

Origin of Product

United States

Natural Occurrence and Distribution of Stigmastenone

Identification and Characterization in Specific Plant Species

The isolation and characterization of stigmastenone have been reported in numerous plant species, spanning several families. The following sections detail its occurrence in specific botanical contexts.

Occurrence in Leguminosae Family Species (e.g., Leucaena leucocephala)

This compound has been identified in species belonging to the Leguminosae family. A notable example is its isolation from the whole plants of Leucaena leucocephala. scirp.org In a study focused on the chemical constituents of this plant, this compound was one of several steroids identified through spectral analyses. scirp.org The Leguminosae family, also known as Fabaceae, is a large and economically important family of flowering plants. iucngisd.orgnih.gov

Detection in Fabaceae Species (e.g., Millettia macrophylla)

Within the broader Fabaceae family, this compound has been detected in Millettia macrophylla. nih.govresearchgate.netnih.gov Research on this plant, which is used in traditional medicine, has led to the isolation of this compound along with other triterpenoids. nih.govresearchgate.netnih.gov The genus Millettia is known for containing a variety of secondary metabolites, including flavonoids and isoflavonoids. nih.gov

Presence in Rubiaceae Extracts (e.g., Simira glaziovii)

The Rubiaceae family is another botanical source of this compound. Chromatographic fractionation of bark extracts from Simira glaziovii has yielded this compound, alongside other steroids like β-sitostenone, β-sitosterol, and stigmasterol (B192456). scielo.brresearchgate.netingentaconnect.com The genus Simira is noted for its production of β-carbolinic alkaloids and other bioactive compounds. ingentaconnect.com

Isolation from Rutaceae Family (e.g., Rauia nodosa)

This compound has been isolated from the Rutaceae family, specifically from Rauia nodosa. mdpi.comnih.govbvsalud.orgresearchgate.net In a study of this plant, this compound was found in a mixture with sistostenone. mdpi.comresearchgate.net The Rutaceae family is characterized by the presence of alkaloids, coumarins, and limonoids. mdpi.com

Quantification in Asteraceae Plants (e.g., Adenoon indicum Dalz)

The Asteraceae family, one of the largest families of flowering plants, also includes species containing this compound. globalresearchonline.net While specific quantification data for this compound in Adenoon indicum is not detailed in the provided search results, phytochemical screening of this endemic plant from the Western Ghats of India has been a subject of study. globalresearchonline.net Adenoon indicum is the sole species in its genus and is native to southwestern India. wikipedia.orgkew.org

Documentation in Other Botanical Sources (e.g., Glycine max, Lens culinaris, Ephedra distachya, Mimosa species, Platycodon grandiflorus)

This compound has been reported in a variety of other plants. It is documented to be present in Glycine max (soybean) and Lens culinaris (lentil). nih.govusda.govimrpress.comdoe.gov Another reported source is Ephedra distachya, a shrub found in parts of Europe and Asia. nih.govwikipedia.org Furthermore, the compound has been identified within the Mimosa genus, which belongs to the Fabaceae family. researchgate.netnih.govwikipedia.org Lastly, δ-7-stigmastenone-3, an isomer of this compound, has been noted in Platycodon grandiflorus, also known as the balloon flower. encyclopedia.pubresearchgate.netnih.govnih.gov

Interactive Data Table: Occurrence of this compound in Various Plant Species

FamilySpeciesCompoundPlant PartReference(s)
LeguminosaeLeucaena leucocephalaThis compoundWhole Plant scirp.org
FabaceaeMillettia macrophyllaThis compoundNot Specified nih.govresearchgate.netnih.gov
RubiaceaeSimira glazioviiThis compoundBark scielo.brresearchgate.netingentaconnect.com
RutaceaeRauia nodosaThis compoundStems mdpi.comresearchgate.net
AsteraceaeAdenoon indicum DalzNot SpecifiedNot Specified globalresearchonline.net
FabaceaeGlycine maxThis compoundSeed nih.govusda.gov
FabaceaeLens culinarisThis compoundNot Specified nih.gov
EphedraceaeEphedra distachyaStigmast-7-en-3-oneNot Specified nih.gov
FabaceaeMimosa speciesThis compoundNot Specified researchgate.netnih.gov
CampanulaceaePlatycodon grandiflorusδ-7-stigmastenone-3Not Specified encyclopedia.pubresearchgate.netnih.gov

Investigations into Environmental and Biological Sources of this compound

This compound (stigmast-4-en-3-one) is not typically a primary product in organisms but rather a derivative formed through the microbial alteration of other, more common sterols. Its presence in various environments, particularly in sediments, serves as a significant biomarker indicating the microbial processing of organic matter.

Detailed research has shown that this compound is a common microbial transformation product of β-sitosterol, a phytosterol abundant in higher plants. nih.govwikipedia.org For instance, fermentation of β-sitosterol by a soil pseudomonad has been demonstrated to yield this compound (specifically 4-stigmasten-3-one), among other metabolites. nih.gov Similarly, the microbial transformation of stigmasterol by the same soil pseudomonad results in the formation of 4,22-stigmastadien-3-one. nih.gov This conversion process is not limited to soil; intestinal microorganisms are also capable of reducing sterols, which can lead to the formation of compounds like this compound. capes.gov.br

In environmental science, this compound is often detected in sediment samples, where its presence points to the diagenesis, or alteration, of sterols from terrestrial and aquatic sources. geologyscience.ru It has been identified in marine surface sediments from the North Sea and the Baltic Sea, where it is considered a biogenic compound resulting from the alteration of sterols. researchgate.net Studies of hypersaline ecosystems have also identified this compound as an oxidation product of stigmasterol within sediments. escholarship.org Its detection in ancient permafrost deposits, some dating back to the Late Pleistocene, underscores its stability and its utility as a lipid biomarker for tracking past microbial activity on organic matter derived from vascular plants. pangaea.depangaea.de

The process involves the oxidation of the 3β-hydroxyl group of a parent sterol, like β-sitosterol, and the isomerization of the double bond from the C-5 to the C-4 position, a reaction readily carried out by various bacteria. This makes this compound a key indicator of the initial stages of microbial degradation of phytosterols (B1254722) in depositional environments. geologyscience.ruescholarship.org

The following table summarizes findings on the microbial sources of this compound and its precursors.

Precursor SterolTransforming Microorganism/ProcessResulting ProductSource
β-SitosterolSoil Pseudomonad4-Stigmasten-3-one nih.gov
StigmasterolSoil Pseudomonad4,22-Stigmastadien-3-one nih.gov
β-SitosterolIntestinal MicroorganismsThis compound capes.gov.br
StigmasterolSedimentary OxidationThis compound (Stigmast-4-en-3-one) escholarship.org

Methodologies for Stigmastenone Isolation, Extraction, and Purification

Advanced Chromatographic Separation Techniques

Chromatography is a cornerstone of natural product chemistry, enabling the separation of complex mixtures into individual components. For the isolation of stigmastenone, a multi-step chromatographic approach is often employed, beginning with crude fractionation and culminating in high-purity isolation.

Column Chromatography for Crude Extract Fractionation

Column chromatography serves as the initial and crucial step in the separation of this compound from a crude plant or marine organism extract. researchgate.netjocpr.comwjpmr.com This technique partitions the components of the extract based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, packed into a glass column. researchgate.netjocpr.comwjpmr.com The separation is achieved by eluting the column with a solvent system of gradually increasing polarity.

In a typical procedure, a crude extract, such as a methanolic extract of plant material, is first adsorbed onto a small amount of silica gel. wjpmr.com This adsorbed material is then loaded onto the top of a larger silica gel column. wjpmr.com The elution process begins with a non-polar solvent, like n-hexane, and the polarity is incrementally increased by adding a more polar solvent, such as ethyl acetate (B1210297). wjpmr.comredalyc.org

For instance, a gradient elution might start with 100% n-hexane, progressing to mixtures of n-hexane and ethyl acetate with increasing proportions of the latter, and potentially concluding with methanol (B129727) for highly polar compounds. jocpr.comwjpmr.com Fractions of the eluate are collected sequentially and monitored by thin-layer chromatography (TLC) to identify those containing this compound. jocpr.comredalyc.org Fractions with similar TLC profiles are then combined for further purification. jocpr.com

Table 1: Exemplary Column Chromatography Systems for this compound Isolation

Source MaterialStationary PhaseMobile Phase SystemReference
Fragaria × ananassa (aerial parts)Silica geln-hexane with increasing ethyl acetate (starting from 2%) nih.gov
Costus speciosus (leaves)Silica gel (100-120 mesh)n-Hexane: Ethyl acetate: Formic acid (8:2:0.1) wjpmr.com
Fritillaria roylei (roots)Silica geln-hexane: ethyl acetate: formic acid (8:2:0.1 v/v/v) sciencebiology.org
Aspidosperma desmanthum (leaves)Silica gelHexane (B92381), dichloromethane, and methanol in binary mixtures of increasing polarity redalyc.org

High-Performance Liquid Chromatography (HPLC) for Compound Purification

Following initial separation by column chromatography, High-Performance Liquid Chromatography (HPLC) is often employed for the final purification of this compound. scispace.comchitkara.edu.in HPLC offers significantly higher resolution and efficiency compared to column chromatography, making it ideal for separating compounds with very similar chemical properties. journalejmp.com This technique utilizes a high-pressure pump to pass the solvent (mobile phase) through a column packed with a stationary phase of very small particle size. chitkara.edu.injournalejmp.com

For the purification of this compound, a reversed-phase HPLC system is commonly used. chitkara.edu.in In this setup, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol. chitkara.edu.injournalejmp.com The separation is based on the differential partitioning of the compounds between the non-polar stationary phase and the polar mobile phase.

The process involves injecting the partially purified fraction containing this compound into the HPLC system. A gradient elution program, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation. chitkara.edu.in For example, a gradient could start with a higher proportion of water and gradually increase the proportion of acetonitrile. chitkara.edu.in The eluting compounds are detected by a detector, such as a UV-Vis or mass spectrometer (MS) detector, and the fraction corresponding to the this compound peak is collected. chitkara.edu.in This process can be repeated to achieve a high degree of purity. scispace.com

Optimized Extraction Protocols from Plant Biomass

The initial step in isolating this compound is the efficient extraction of the compound from the plant biomass. The choice of extraction method and solvent is critical to maximize the yield of the target compound while minimizing the co-extraction of undesirable impurities. celignis.commdpi.com

Maceration is a common and straightforward extraction technique used for obtaining this compound. jocpr.comcore.ac.uk This involves soaking the dried and powdered plant material in a suitable solvent for an extended period, allowing the solvent to penetrate the cell walls and dissolve the desired compounds. mdpi.comcore.ac.uk Methanol is a frequently used solvent for this purpose due to its ability to extract a wide range of compounds, including sterols. researchgate.netwjpmr.com

Another widely used method is Soxhlet extraction, which is a continuous extraction process. core.ac.uk This technique involves repeatedly washing the plant material with a condensed solvent, which allows for a more exhaustive extraction compared to simple maceration. core.ac.uk

The selection of the plant part is also crucial, as the concentration of this compound can vary significantly between the roots, leaves, stems, and flowers. chitkara.edu.in For instance, this compound has been isolated from the flowers of Pueraria lobata and the aerial parts of Fragaria × ananassa. nih.govnih.gov

Following the initial extraction, a liquid-liquid partitioning step is often employed to further concentrate the desired compounds. The crude extract is typically suspended in water and then successively partitioned with solvents of increasing polarity, such as n-hexane, methylene (B1212753) chloride, and ethyl acetate. journalejmp.com this compound, being a relatively non-polar compound, is often found in the less polar fractions like the n-hexane or ethyl acetate fractions. jocpr.comjournalejmp.com

Table 2: Extraction Protocols for this compound from Plant Sources

Plant SpeciesPlant PartExtraction MethodSolvent(s)Reference
Pueraria lobataFlowersRepeated ChromatographyMethanol nih.govresearchgate.net
Fragaria × ananassaAerial PartsColumn Chromatographyn-hexane, ethyl acetate nih.gov
Leucaena leucocephalaLegumesMaceration, FractionationMethanol, n-hexane, methylene chloride, ethyl acetate journalejmp.com
Nothopanax scutellariumLeavesMacerationn-hexane, ethyl acetate, methanol jocpr.com
Costus speciosusLeavesReflux, Column ChromatographyPetroleum ether, methanol wjpmr.com

Recrystallization and Rigorous Purity Assessment Procedures

Recrystallization is a fundamental technique for purifying solid organic compounds and is often the final step in the isolation of this compound. wikipedia.orglibretexts.org The principle behind recrystallization is the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. libretexts.orgyoutube.com The impure solid is dissolved in a minimum amount of a hot solvent in which the compound has high solubility at elevated temperatures and low solubility at cooler temperatures. youtube.com As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent. libretexts.org

The choice of solvent is critical for successful recrystallization. mt.com An ideal solvent should dissolve the compound sparingly or not at all at room temperature but readily at its boiling point. youtube.com Methanol has been successfully used for the recrystallization of stigmasterol (B192456), a closely related compound, which suggests its potential applicability for this compound. sciencebiology.org The process may involve slow cooling to allow for the formation of large, well-defined crystals. libretexts.org Seeding with a pure crystal can sometimes be used to initiate crystallization. youtube.com

Once the crystals have formed, they are separated from the mother liquor by vacuum filtration. libretexts.org The crystals are then washed with a small amount of the cold recrystallization solvent to remove any adhering impurities and subsequently dried. libretexts.org

Rigorous purity assessment is essential to confirm the identity and purity of the isolated this compound. A key method for this is determining the melting point of the crystals. libretexts.org A pure crystalline solid will have a sharp and defined melting point range, whereas the presence of impurities will typically cause the melting point to be depressed and broaden. youtube.com For example, pure stigmasterol, a related compound, has a reported melting point range of 167-169°C. sciencebiology.org

Further confirmation of purity and structural elucidation is achieved through various spectroscopic techniques. These include Infrared (IR) spectroscopy to identify functional groups, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) to determine the carbon-hydrogen framework of the molecule. wjpmr.comredalyc.org Mass spectrometry (MS) is also used to determine the molecular weight and fragmentation pattern of the compound. redalyc.org

Biosynthesis and Metabolic Pathways of Stigmastenone in Biological Systems

Position within the Broader Plant Sterol Biosynthesis Pathway

The biosynthesis of sterols in plants is a complex, multi-step process that begins with the mevalonate (B85504) (MVA) pathway. numberanalytics.comfrontiersin.org This initial stage produces isopentenyl diphosphate (B83284) (IPP), the fundamental five-carbon building block. numberanalytics.com Through the condensation of IPP and its isomer dimethylallyl diphosphate (DMAPP), larger isoprenoid precursors like farnesyl diphosphate (FPP) are formed. numberanalytics.com

The first committed step in sterol synthesis is the head-to-head condensation of two FPP molecules to form squalene, which is then oxidized to 2,3-oxidosqualene (B107256). frontiersin.org In photosynthetic organisms, 2,3-oxidosqualene is cyclized by the enzyme cycloartenol (B190886) synthase to form cycloartenol, which serves as the primary precursor for the vast majority of plant sterols. numberanalytics.comfrontiersin.orgfrontiersin.org This contrasts with mammals and fungi, which use lanosterol (B1674476) as their initial sterol precursor. frontiersin.org

From cycloartenol, a series of enzymatic reactions, including demethylations at the C-4 position, isomerizations, and reductions, lead to a diverse array of phytosterols (B1254722). scispace.comportlandpress.com A critical branching point in the pathway involves the alkylation of the sterol side chain by sterol methyltransferases (SMT). SMT1 and SMT2 are responsible for creating 24-methylsterols and 24-ethylsterols, respectively. frontiersin.orgfrontiersin.org The pathway leading to 24-ethyl sterols produces β-sitosterol, a widespread plant sterol. frontiersin.orgresearchgate.net

Stigmastenone is positioned as a derivative of major C29 plant sterols like β-sitosterol and stigmasterol (B192456). Stigmasterol itself is synthesized directly from β-sitosterol through the action of a C-22 desaturase. frontiersin.orgnih.gov this compound, being a ketone (stigmast-en-3-one), is formed via the oxidation of the 3β-hydroxyl group of a precursor stigmastene sterol, placing it as a metabolic product within the latter stages of the phytosterol pathway.

Table 1: Key Stages in the Plant Sterol Biosynthesis Pathway

StageKey Precursor(s)Key Enzyme(s)Key Product(s)
Isoprenoid Synthesis Acetyl-CoAHMG-CoA Reductase (HMGR)Isopentenyl Diphosphate (IPP)
Squalene Synthesis Farnesyl Diphosphate (FPP)Squalene Synthase (SQS)Squalene
Sterol Cyclization 2,3-OxidosqualeneCycloartenol Synthase (CAS)Cycloartenol
C24-Alkylation Cycloartenol derivativesSterol Methyltransferase (SMT1, SMT2)24-methyl and 24-ethyl sterols
C29 Sterol Formation EpisterolMultiple enzymesβ-Sitosterol
Stigmasterol Synthesis β-SitosterolC-22 Desaturase (CYP710A)Stigmasterol
This compound Formation Stigmasterol / Sitosterol (B1666911)3β-hydroxysteroid dehydrogenase/oxidaseThis compound

Identification and Characterization of Enzymatic Steps and Precursors (e.g., conversion from Stigmasterol and Sitosterol)

The direct precursors to this compound are C29 phytosterols such as β-sitosterol and stigmasterol. The key transformation is the oxidation of the hydroxyl group at the C-3 position of the sterol ring to a ketone group. This type of reaction is typically catalyzed by hydroxysteroid dehydrogenases (HSDs) or steroid oxidases.

While the specific plant enzyme responsible for this compound synthesis is not extensively characterized in all species, the conversion is a known microbial transformation. nagoya-u.jpannualreviews.org Microorganisms, particularly certain bacteria, are capable of oxidizing the 3-hydroxyl group of various sterols, including sitosterol and stigmasterol, to form the corresponding 3-keto steroids, such as this compound. annualreviews.orggoogle.com This bioconversion is a key step in steroid fermentation processes used for the industrial production of steroid hormones. nagoya-u.jp

The enzymatic conversion of β-sitosterol to stigmasterol is well-documented and is performed by the enzyme C-22 desaturase, a cytochrome P450 enzyme from the CYP710A family. researchgate.netresearchgate.netplos.orgnih.gov This enzyme introduces a double bond at the C-22 position of the sterol side chain. nih.govplos.org Following this or acting on β-sitosterol directly, a dehydrogenase would catalyze the final step to this compound.

Table 2: Enzymatic Conversion to this compound Precursors and this compound

PrecursorEnzymeProductReaction Type
β-SitosterolSterol C-22 Desaturase (CYP710A1)StigmasterolDesaturation
Stigmasterol3β-Hydroxysteroid DehydrogenaseThis compoundOxidation
β-Sitosterol3β-Hydroxysteroid DehydrogenaseSitostenoneOxidation

Genetic Regulation and Transcriptional Control of this compound Biosynthesis Genes

The genetic regulation of this compound biosynthesis is intrinsically linked to the control of the entire plant sterol pathway. The expression of genes encoding key biosynthetic enzymes is tightly regulated at the transcriptional level to meet the plant's developmental and physiological needs. numberanalytics.comnih.gov

Transcription factors, such as sterol regulatory element-binding proteins (SREBPs), are known to play a crucial role in controlling the expression of sterol biosynthesis genes, including 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGR), a rate-limiting enzyme in the MVA pathway. numberanalytics.com

Genes encoding the enzymes directly upstream of this compound's precursors, such as the sterol methyltransferases (SMT) and C-22 desaturases (CYP710A), are also subject to complex regulation. frontiersin.orgportlandpress.com For instance, the expression of CYP710A1, which converts β-sitosterol to stigmasterol, is induced in response to various stresses, including pathogen attack. nih.govnih.gov This suggests that the production of certain sterols is part of the plant's defense mechanism.

The specific genes encoding the 3β-hydroxysteroid dehydrogenase (3β-HSD) that would convert stigmasterol or sitosterol to this compound are less characterized in plants in this specific context. However, it is plausible that their expression is also regulated by developmental cues and environmental stresses, similar to other genes in secondary metabolic pathways. The regulation would ensure that the conversion occurs at appropriate times and locations within the plant.

Metabolic Interconversions with Related Sterols and Degradation Products

Sterol metabolism in biological systems is dynamic, involving constant interconversion between different forms. Free sterols can be converted into steryl esters or steryl glucosides, which act as storage or transport forms. frontiersin.orgnih.gov Research in yeast demonstrates that free sterol and steryl ester pools are freely interconvertible, allowing the cell to manage its sterol homeostasis. nih.govnih.gov

This compound, as a 3-keto steroid, can be considered both a metabolic product and an intermediate. It can be formed from the oxidation of stigmasterol or sitosterol and is also found as a natural product in various plant species, such as Leucaena leucocephala and Thevetia peruviana. researchgate.netms-editions.cl

The ketone group at C-3 of this compound can potentially be reduced back to a hydroxyl group by a reductase enzyme, thereby converting it back to a stigmastenol. This represents a reversible metabolic switch. Furthermore, this compound can be a substrate for further degradation. In microbial systems, the breakdown of the sterol side chain and the opening of the steroid ring structure are key steps in utilizing sterols as a carbon source. google.com this compound is an intermediate in these microbial degradation pathways. google.com

Advanced Structural Elucidation and Spectroscopic Characterization of Stigmastenone

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (¹H NMR, ¹³C NMR, 2D-NMR, Extended NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules like stigmastenone. Through various NMR experiments, a comprehensive picture of the proton and carbon framework can be assembled.

¹H NMR (Proton NMR) provides information about the chemical environment of hydrogen atoms in the molecule. In the ¹H NMR spectrum of this compound, characteristic signals reveal the presence of methyl groups, olefinic protons, and protons adjacent to the ketone functionality. ieeesem.com The complex multiplets in the aliphatic region correspond to the steroid nucleus and the side chain.

¹³C NMR (Carbon-13 NMR) complements ¹H NMR by providing data on the carbon skeleton. The spectrum of this compound will show distinct signals for the carbonyl carbon (C-3), the olefinic carbons of the C-4/C-5 double bond, and the numerous sp³-hybridized carbons of the steroid core and side chain. ieeesem.comthieme-connect.com The chemical shifts of these carbons are indicative of their local electronic environment.

2D-NMR Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assembling the complete molecular structure. ieeesem.comscispace.com

COSY experiments establish correlations between protons that are coupled to each other, helping to trace out the proton-proton connectivity within the spin systems of the steroid rings and the side chain. ieeesem.combmrb.io

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. ieeesem.com

HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the different spin systems and for placing quaternary carbons and functional groups within the molecular framework. ieeesem.comscispace.com

Extended NMR techniques can provide even more detailed structural information, though their application to a relatively well-characterized molecule like this compound is less common in routine analysis. These may include techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) to determine through-space proximities of protons, which can help in confirming stereochemical assignments. scivisionpub.comresearchgate.net

Interactive Data Table: Representative NMR Data for this compound

Atom ¹H NMR (ppm) ¹³C NMR (ppm)
3-~212
4~5.7~124
5-~171
6-~33
18~0.7~12
19~1.2~17
21~1.0~21
22~5.1-5.2~138
23~5.0-5.1~129
29~0.8~12
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Mass Spectrometry Techniques (MS, High-Resolution Mass Spectrometry (HRMS), LC-MS/MS, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Mass Spectrometry (MS) in its basic form provides the mass-to-charge ratio (m/z) of the molecular ion, which for this compound (C₂₉H₄₈O) is approximately 412.7 g/mol . nih.govnih.gov The fragmentation pattern observed in the mass spectrum can offer clues about the structure, such as the loss of the side chain. thieme-connect.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula. researchgate.netnih.gov This is a critical step in confirming the identity of an isolated natural product like this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. nih.govwisdomlib.org This technique is particularly useful for the analysis of this compound in complex mixtures, such as plant extracts. wisdomlib.org It allows for the selective detection and quantification of the target compound even in the presence of other structurally similar steroids. nih.govwisdomlib.org The use of selected reaction monitoring (SRM) in LC-MS/MS enhances sensitivity and specificity. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another widely used hyphenated technique for the analysis of volatile and thermally stable compounds like this compound. celignis.comnih.govwisdomlib.org The compound is typically separated on a GC column and then introduced into the mass spectrometer for detection. celignis.comwisdomlib.org GC-MS is often used for the identification of this compound in essential oils and other lipophilic extracts. researchgate.net The retention time in the gas chromatogram and the mass spectrum serve as two independent parameters for identification.

Interactive Data Table: Key Mass Spectrometry Data for this compound

Technique Information Obtained Typical Observation
MS (EI)Molecular Ion (M⁺) and fragmentation patternm/z 412 and characteristic fragments
HRMSExact mass and elemental formulaC₂₉H₄₈O
LC-MS/MSSeparation and selective detection in mixturesEnables quantification in complex samples
GC-MSRetention time and mass spectrumUsed for identification in volatile fractions

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features. researchgate.net A strong absorption band is typically observed in the region of 1685-1675 cm⁻¹, which is characteristic of the C=O stretching vibration of an α,β-unsaturated ketone. researchgate.net Additionally, a band around 1625-1615 cm⁻¹ corresponds to the C=C stretching vibration of the conjugated double bond in the A ring. researchgate.net The spectrum also shows C-H stretching and bending vibrations for the sp² and sp³ hybridized carbons.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
C=O (α,β-unsaturated ketone)Stretching~1685-1675
C=C (conjugated)Stretching~1625-1615
C-H (sp³)Stretching~2850-3000
C-H (sp²)Stretching~3020-3100

Electronic Circular Dichroism (ECD) for Stereochemical Analysis

Electronic Circular Dichroism (ECD) is a spectroscopic technique that provides information about the stereochemistry of chiral molecules. It measures the differential absorption of left and right circularly polarized light. For complex molecules like steroids, ECD can be used to determine the absolute configuration by comparing the experimental spectrum with theoretically calculated spectra for possible stereoisomers. ga-online.org The Cotton effects observed in the ECD spectrum of this compound are related to its electronic transitions and are sensitive to the spatial arrangement of the atoms, particularly around the chiral centers and the chromophores, such as the enone system.

Single Crystal X-ray Diffraction Analysis for Definitive Solid-State Structure

Single Crystal X-ray Diffraction is the most powerful method for determining the precise three-dimensional structure of a crystalline compound. uhu-ciqso.esfzu.czbruker.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. fzu.czyoutube.com From this pattern, the electron density map of the molecule can be calculated, which reveals the exact positions of all atoms in the crystal lattice. fzu.cz This provides unambiguous information on bond lengths, bond angles, and the absolute stereochemistry of all chiral centers. uhu-ciqso.es While obtaining suitable single crystals of this compound can be a challenge, a successful X-ray diffraction analysis provides the definitive solid-state structure of the molecule. researchgate.net

Synthetic Chemistry and Derivatization Strategies for Stigmastenone

Academic Approaches to the Chemical Synthesis of Stigmastenone and its Analogues

The total synthesis of complex natural products like this compound is a significant undertaking. However, much of the academic and industrial focus has been on the semi-synthesis or derivatization from abundant phytosterols (B1254722). When considering the synthesis of this compound analogues, chemists often employ modular strategies where different fragments of the molecule are synthesized separately and then combined.

Biocatalytic conversions represent another significant approach. Microbial fermentation can be used to produce key steroid intermediates from readily available phytosterols like stigmasterol (B192456). nagoya-u.jp These enzymatic processes are highly specific, allowing for modifications such as oxidation, reduction, and hydroxylation at desired positions on the steroid nucleus. nagoya-u.jp This method offers a green alternative to traditional chemical synthesis, often proceeding with high stereoselectivity. nagoya-u.jp

The synthesis of analogues can also be achieved through combinatorial approaches, where libraries of related compounds are generated by systematically combining a set of starting materials. nih.gov While not widely reported specifically for this compound, this strategy allows for the rapid creation of diverse derivatives for structure-activity relationship (SAR) studies. nih.gov

Methodologies for Derivatization of Stigmasterol to Yield this compound-like Structures

Stigmasterol is a widely available plant sterol and serves as a common and economically viable starting material for the synthesis of this compound and other steroid hormones like progesterone. numberanalytics.comwikipedia.org The primary transformation required is the conversion of the 3β-hydroxyl group and the Δ⁵ double bond of stigmasterol into the α,β-unsaturated ketone system (a 4-en-3-one structure) found in this compound.

A classic and effective method for this conversion is the Oppenauer oxidation. This reaction utilizes a catalyst, typically an aluminum alkoxide such as aluminum isopropoxide, in the presence of a ketone solvent like acetone (B3395972) or cyclohexanone. The process simultaneously oxidizes the 3-hydroxyl group to a ketone and isomerizes the Δ⁵ double bond to the conjugated Δ⁴ position, yielding this compound directly.

An alternative patented method involves a two-step process. First, stigmasterol is partially oxidized using selenium dioxide to introduce a hydroxyl group at the C4 position, forming 4-hydroxy stigmasterol. google.com Subsequent treatment of this intermediate with a mineral acid induces a rearrangement and dehydration to furnish the final this compound product. google.com This process can also start from the corresponding 6-hydroxy derivative. google.com

Starting Material Reagents/Method Key Transformation Product
Stigmasterol1. Selenium Dioxide (SeO₂) 2. Mineral AcidPartial oxidation followed by acidic rearrangementThis compound
StigmasterolAluminum isopropoxide, Acetone (Oppenauer Oxidation)Oxidation of 3-OH group and isomerization of Δ⁵ bondThis compound

Preparation of Functionally Modified this compound Derivatives (e.g., oxo-functionalized, epoxides, alcohols, ketones)

The this compound scaffold can be further elaborated to introduce a variety of functional groups, leading to derivatives with potentially new chemical and biological properties. These modifications often target the steroid's carbon skeleton or existing functional groups.

Oxo-functionalized Derivatives: Additional ketone (oxo) groups can be introduced at various positions. For instance, oxidation of phytosterols can lead to the formation of 7-keto derivatives. researchgate.net A solid-support-mediated protocol using p-toluenesulfonic acid (p-TsOH) and silica (B1680970) has been developed to create diverse ring-A and/or ring-B oxo-functionalized steroids. researchgate.net This method provides a milder alternative to traditional solution-phase reactions. researchgate.net

Alcohols and Ketones: The synthesis of alcohols often involves the reduction of ketones or the hydration of alkenes. Hydroboration-oxidation of an alkene on a steroid nucleus, for example, results in the syn-addition of water across the double bond to yield an alcohol. nptel.ac.in Conversely, oxymercuration-demercuration leads to the anti-addition product. nptel.ac.in Alcohols can be readily oxidized to ketones using a variety of reagents. Primary alcohols are oxidized to carboxylic acids by strong agents like potassium permanganate, while secondary alcohols are converted to ketones. nptel.ac.in The Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, is a mild method to convert alcohols to ketones or aldehydes. nptel.ac.in

Epoxides: Epoxides are valuable synthetic intermediates that can be prepared from alkenes. A common method is the reaction of an alkene with a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA). youtube.com Another powerful technique is the Corey-Chaykovsky reaction, which uses sulfonium (B1226848) ylides to convert carbonyl groups into epoxides. beilstein-journals.org Epoxides can also be formed intramolecularly from halohydrins, where an alcohol and a halogen are on adjacent carbons. Deprotonation of the alcohol forms an alkoxide, which then displaces the adjacent halide via an intramolecular Sₙ2 reaction to form the epoxide ring. youtube.com

Derivative Type Synthetic Method Typical Reagents Relevant Findings
Oxo-functionalizedAllylic OxidationSelenium Dioxide (SeO₂)Introduces ketone at allylic positions like C7. researchgate.net
Oxo-functionalizedSolid-support Catalysisp-Toluenesulfonic acid/SilicaMilder, transformative protocol for ring-A/B oxo-functionalization. researchgate.net
AlcoholsHydroboration-Oxidation1. BH₃·THF 2. H₂O₂, NaOHAchieves syn-addition to form alcohols from alkenes. nptel.ac.in
EpoxidesPeroxyacid EpoxidationmCPBADirect conversion of alkenes to epoxides. youtube.com
EpoxidesFrom Halohydrins1. Br₂, H₂O 2. NaOHIntramolecular Sₙ2 reaction forms epoxide with stereochemical inversion. youtube.comlibretexts.org

Stereochemical Control and Assignment in this compound Synthesis and Derivatization

Stereochemistry, the three-dimensional arrangement of atoms, is a critical aspect of chemical synthesis, as different stereoisomers of a molecule can have vastly different properties. numberanalytics.comrijournals.com Controlling and assigning the stereochemistry in the synthesis of this compound and its derivatives is paramount.

Stereochemical Control: Achieving stereochemical control involves using reactions that favor the formation of one stereoisomer over others. This can be accomplished through several strategies:

Chiral Catalysts: These catalysts, often complexed with transition metals, create a chiral environment that directs the reaction to produce a specific enantiomer or diastereomer. numberanalytics.comrijournals.com

Substrate Control: The existing stereocenters in the this compound molecule can influence the outcome of subsequent reactions, directing new substituents to a particular face of the steroid ring system.

Reagent Control: The choice of reagents can dictate the stereochemical outcome. For example, the Sharpless epoxidation is a renowned method for producing chiral epoxides from allylic alcohols. youtube.com By choosing between (+) or (-) diethyl tartrate as a chiral ligand in the reaction, one can selectively synthesize one of the two possible enantiomers of the epoxide. youtube.com Similarly, as mentioned, hydroboration-oxidation and oxymercuration-demercuration provide opposite stereochemical outcomes (syn vs. anti-addition) for alcohol synthesis. nptel.ac.in

Stereochemical Assignment: Once a compound is synthesized, its absolute stereochemistry must be determined. While total synthesis of a target molecule can serve as an unambiguous proof of its structure, this is often a long and arduous process. mdpi.com More commonly, spectroscopic and analytical techniques are employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 2D NMR techniques (e.g., NOESY) can reveal through-space interactions between protons, helping to determine their relative stereochemistry.

X-ray Crystallography: When a high-quality crystal of the compound can be grown, single-crystal X-ray diffraction provides definitive proof of its three-dimensional structure and absolute configuration. researchgate.net

Chiroptical Spectroscopy: Techniques like circular dichroism (CD) measure the differential absorption of left- and right-circularly polarized light, providing information about the molecule's chirality. nih.gov

These methods, often used in combination, provide chemists with the tools needed to synthesize complex molecules like this compound derivatives with a high degree of stereochemical precision and to confidently assign their structures. researchgate.net

Biological Activities and Mechanistic Research of Stigmastenone and Its Academic Analogues in Vitro and in Silico

Antimicrobial Research: In Vitro Mechanistic Studies

While research on the direct antimicrobial activity of stigmastenone is limited, studies on related phytosterols (B1254722) and plant extracts containing them provide some insights. For instance, stigmasterol (B192456), a closely related phytosterol, has demonstrated antifungal properties. researchgate.net Extracts containing stigmasterol have been shown to inhibit the growth of various fungi, including Candida albicans. nih.gov One study found that saponifiable, unsaponifiable, and crude extracts containing sitosterol (B1666911), stigmasterol, and ergosterol (B1671047) showed minimal antifungal activity against Aspergillus flavus, Penicillium digitatum, and Fusarium verticilloides. researchgate.net Another study on a small molecule, SM21, discovered through screening for inhibitors of the yeast-to-hypha transition in Candida albicans, showed potent antifungal activity against various Candida species, including drug-resistant strains. plos.org This highlights the potential for identifying novel antifungal agents by studying compounds that interfere with fungal virulence factors.

The mechanism of action for the antimicrobial effects of phytosterols is not fully elucidated but may involve the disruption of fungal cell membrane integrity. plos.org For example, the antifungal molecule SM21 was found to affect the integrity of the cell membrane in Candida. plos.org

Antioxidant Research: In Vitro Mechanistic Investigations

This compound and its analogues have been investigated for their antioxidant properties through various in vitro assays. These studies often involve evaluating the compound's ability to scavenge reactive oxygen species (ROS), which are unstable molecules that can cause cellular damage. wikipedia.org

One study identified stigmast-4-en-3-one (an alternative name for this compound) from the aerial parts of Fragaria × ananassa. mdpi.com In antioxidant assays, this compound demonstrated free radical scavenging activity against ABTS and DPPH free radicals, although it was less potent than the ascorbic acid standard. mdpi.comresearchgate.net The IC50 values for stigmast-4-en-3-one were 185.83 μg/mL against ABTS and higher for DPPH. mdpi.comresearchgate.net

Research on the related phytosterol, stigmasterol, has shown that it can reduce ROS levels induced by hydrogen peroxide in B16F10 melanoma cells and increase glutathione (B108866) levels. mdpi.com Furthermore, stigmasterol has been shown to protect neuronal cells from oxidative stress-induced death by maintaining ROS levels and upregulating antioxidant enzymes like catalase. nih.govresearchgate.net This neuroprotective effect is linked to the stimulation of the SIRT1-FoxO3a signaling pathway, which promotes the cell's antioxidant defense system. nih.govresearchgate.net

The antioxidant mechanism of these phytosterols involves the reduction of excessive ROS accumulation, thereby preventing cellular damage and apoptosis. nih.govmdpi.com

Anti-inflammatory Research: In Vitro Mechanistic Elucidation

This compound and related phytosteroids have demonstrated anti-inflammatory activity in various in vitro models. The mechanisms underlying these effects often involve the modulation of key inflammatory pathways.

A study on stigmast-4-en-3-one isolated from Fragaria × ananassa showed inhibitory activity against cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes, which are involved in the inflammatory response. mdpi.comresearchgate.net The IC50 values for stigmast-4-en-3-one were 8.45 μg/mL for COX-2 and 8.71 μg/mL for 5-LOX. mdpi.comresearchgate.net Phytosteroids, in general, are known to exert anti-inflammatory effects by targeting COX-2. mdpi.com

Research on other phytosterols like stigmasterol has further elucidated these mechanisms. Stigmasterol has been shown to inhibit inflammatory mediators by targeting the ERK pathway in LPS-triggered RAW264.7 macrophages. dntb.gov.ua Plant extracts containing stigmasterol have been found to reduce the release of pro-inflammatory mediators such as TNF-α, NO, IL-1β, and IL-6, and inhibit COX-2 activity. nih.gov The anti-inflammatory properties of phytosterols also involve the inhibition of inducible nitric oxide synthase (iNOS). nih.gov Molecular docking studies suggest that stigmasterol may exert its anti-inflammatory effects by interacting with the glucocorticoid receptor. nih.govresearchgate.net

The modulation of these pathways, including COX-2, iNOS, and ERK, highlights the potential of this compound and its analogues as anti-inflammatory agents. nih.govmdpi.comdntb.gov.ua

Estrogenic Effects Research: In Vitro Receptor Binding and Reporter Gene Assays

The estrogenic activity of this compound and related compounds has been evaluated using in vitro methods such as reporter gene assays and cell proliferation assays. These studies aim to determine if these compounds can bind to and activate estrogen receptors (ERα and ERβ), thereby mimicking the effects of estrogen.

In one study, this compound, isolated from Millettia macrophylla, was assessed for its estrogenic effects. nih.gov A reporter gene assay using human embryonic kidney 293T (HEK293T) cells transiently transfected with ERα or ERβ was employed. researchgate.netresearchgate.net The results indicated that some triterpenoids from the plant extract, like lupeol, did not transactivate ERα or ERβ. nih.govresearchgate.net However, the study also utilized the E-screen assay, which measures the proliferation of MCF-7 human breast cancer cells, a known estrogen-responsive cell line. researchgate.net

The development of in vitro assays, such as those based on bioluminescence resonance energy transfer (BRET) for detecting ER dimerization, provides alternative methods to screen for estrogenic endocrine-disrupting chemicals. mdpi.com These assays are crucial for understanding the potential hormonal effects of various compounds.

Anticancer Research: In Vitro Cell Proliferation Inhibition and Apoptosis Induction Studies, Histone Deacetylase (HDAC) Inhibition, Molecular Docking

This compound and its analogues, particularly stigmasterol, have been the subject of extensive in vitro anticancer research, demonstrating effects on cell proliferation, apoptosis, and enzyme inhibition in various cancer cell lines.

Cell Proliferation Inhibition and Apoptosis Induction: Stigmasterol has shown significant anticancer properties against a range of cancers, including ovarian, gastric, liver, and melanoma. mdpi.commdpi.comnih.gov In ovarian cancer cells (ES2 and OV90), stigmasterol treatment inhibited cell development, induced apoptosis, and caused an accumulation of cells in the subG1 phase of the cell cycle. mdpi.com The mechanism involves the induction of endoplasmic reticulum (ER) stress and mitochondrial dysfunction, leading to increased reactive oxygen species (ROS) production and calcium overload. mdpi.commdpi.com This activation of the ER-mitochondrial axis is a key component of its pro-apoptotic effects. mdpi.com

In gastric cancer cells (SGC-7901 and MGC-803), stigmasterol was found to inhibit cell proliferation and induce both apoptosis and protective autophagy by blocking the Akt/mTOR signaling pathway. nih.gov Similarly, in melanoma cells (B16F10), stigmasterol induced apoptosis and downregulated the expression of Programmed Death-Ligand 1 (PD-L1), an immune checkpoint protein. mdpi.com

Histone Deacetylase (HDAC) Inhibition: While direct studies on this compound's HDAC inhibitory activity are not prevalent, the broader class of phytosterols is being explored for various enzymatic interactions.

Molecular Docking: Molecular docking studies have been employed to predict the binding affinity of phytosterols to various protein targets involved in cancer. For instance, stigmasterol has been docked with the estrogen receptor, a key protein in breast cancer, to evaluate its potential as an inhibitor. pbbmi.org In gastric cancer research, molecular docking has helped to understand the interaction of stigmasterol with proteins in the Akt/mTOR pathway. nih.gov Furthermore, docking studies have suggested a high degree of interaction between stigmasterol and Akt1, a crucial protein in the PI3K/Akt signaling pathway, which is often dysregulated in ovarian cancer. nih.gov

Neuroprotective Research: In Vitro Neuronal Migration and Synapse Formation Studies, Signaling Pathway Activation

In vitro studies have highlighted the neuroprotective potential of this compound analogues, particularly stigmasterol, focusing on neuronal migration, synapse formation, and the activation of relevant signaling pathways.

Research has demonstrated that stigmasterol promotes neuronal migration. nih.govresearchgate.net In neurosphere migration assays using rat cortical neurons, the addition of stigmasterol increased both the number of migratory neurons and the distance they traveled. nih.govresearchgate.net This effect is mediated through the upregulation of the Reelin (Reln) signaling pathway. nih.govresearchgate.net Stigmasterol was shown to increase the expression of Reelin and its downstream signaling molecules, including phospho-JNK, doublecortin (DCX), and dynein heavy chain (DHC). nih.gov In silico molecular docking simulations further suggested that stigmasterol interacts with the Reelin receptor ApoER2. nih.gov

Furthermore, studies on hippocampal neurons have indicated that stigmasterol can activate the extracellular signal-regulated kinase 1/2 (Erk1/2) and cAMP response element-binding protein (Creb) signaling pathways, which are crucial for neuronal function and survival. mdpi.com

Stigmasterol has also been shown to protect human neuronal cells (SH-SY5Y) from oxidative stress-induced cell death. nih.govresearchgate.net It achieves this by preventing the accumulation of reactive oxygen species (ROS) and upregulating the expression of the anti-apoptotic protein Bcl-2. nih.govresearchgate.net This neuroprotective activity is linked to the modulation of the SIRT1-FoxO3a pathway. nih.govresearchgate.net

Enzyme Interaction Studies: In Vitro Inhibition of Acetylcholinesterase, Butyrylcholinesterase, α-Amylase, and HDACs

This compound and its analogues have been investigated for their inhibitory effects on various enzymes in vitro, suggesting their potential therapeutic applications.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition: Stigmast-4-en-3-one, isolated from Fragaria × ananassa, demonstrated inhibitory activity against both AChE and BChE. mdpi.comresearchgate.net The IC50 values were 14.51 μg/mL for AChE and 10.65 μg/mL for BChE. mdpi.comresearchgate.net The related phytosteroid, stigmasterol, has also been identified as an AChE inhibitor. nih.govnih.gov One study reported that stigmasterol from the microalgae Phormidium retzii exhibited dose-dependent inhibition of AChE with an IC50 value of 0.214 µM. nih.govresearchgate.net

α-Amylase Inhibition: While direct studies on this compound's α-amylase inhibitory activity are not detailed in the provided context, research on plant extracts containing various phytosterols often includes screening for anti-diabetic properties, which can involve α-amylase inhibition.

Histone Deacetylase (HDAC) Inhibition: Information regarding the direct inhibition of HDACs by this compound is not prominent in the search results. However, the broad-spectrum biological activities of phytosterols suggest that their interactions with various enzymes, including HDACs, could be a potential area for future research, especially in the context of anticancer studies.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Biomacromolecule Interactions (e.g., with human serum albumin, estrogen receptors)

Computational methods such as molecular docking and molecular dynamics (MD) simulations have become indispensable tools in modern drug discovery and molecular biology. These in silico techniques provide detailed insights into the interactions between small molecules, like this compound and its analogues, and biological macromolecules at an atomic level. Molecular docking predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor, while MD simulations model the dynamic behavior of the ligand-receptor complex over time, offering a deeper understanding of its stability and conformational changes. This section explores the documented molecular docking and MD simulation studies of this compound's close structural analogue, stigmasterol, with two key proteins: human serum albumin and estrogen receptors.

Interaction with Human Serum Albumin (HSA)

Human serum albumin (HSA) is the most abundant protein in blood plasma and plays a crucial role in the transport and disposition of numerous endogenous and exogenous substances, including drugs. The binding of a compound to HSA significantly influences its pharmacokinetic profile, affecting its distribution, metabolism, and half-life. Understanding the binding mechanism of phytosterols to HSA is therefore of significant interest.

Biophysical and computational studies have been conducted to elucidate the interaction between stigmasterol and HSA. Molecular docking experiments have identified that stigmasterol binds with high affinity to the subdomain IIIA of HSA, which is known as a major drug-binding site. nih.gov The interaction is primarily stabilized by hydrophobic forces within a hydrophobic pocket of the domain, supplemented by a key hydrogen bond. nih.gov

A combined analysis using fluorescence quenching, circular dichroism, and molecular modeling calculated a binding constant (KStig) of 1.8 ± 0.03 × 105 M-1, with a corresponding free energy of binding of -7.26 ± 0.031 Kcal/mol, indicating a strong and spontaneous interaction. nih.gov

To further investigate the stability of this interaction, a 100-nanosecond molecular dynamics simulation was performed. The simulation revealed that the HSA-stigmasterol complex achieved stability after approximately 40 ns. nih.gov Importantly, the binding of stigmasterol did not cause significant alterations to the secondary structure of HSA, suggesting that the protein maintains its native conformation upon complex formation. nih.gov

Interaction with Estrogen Receptors (ER)

Estrogen receptors (ERs), particularly the alpha (ERα) and beta (ERβ) isoforms, are critical transcription factors that mediate the physiological effects of estrogens. They are also key therapeutic targets in the treatment of hormone-dependent cancers, such as breast cancer. atlantis-press.compbbmi.org Compounds that can modulate ER activity are of significant pharmacological interest.

Several molecular docking studies have investigated the potential of phytosterols, including stigmasterol, to bind to estrogen receptors. These studies aim to predict the binding affinity and understand the molecular interactions that could lead to ER inhibition. One study calculated the binding affinities of several phytosterols with both ERα (PDB ID: 1X7R) and ERβ (PDB ID: 1X7J). The results showed that stigmasterol exhibited a strong binding affinity of -8.1 kcal/mol towards ERα and -6.8 kcal/mol towards ERβ. atlantis-press.com Another investigation focusing on molecular targets for breast cancer reported a binding affinity of -9.4 kcal/mol for stigmasterol with ER-α. nih.gov

The interactions between stigmasterol and ERα are predominantly hydrophobic. Specific amino acid residues identified as being involved in these hydrophobic interactions include Leu346, Ala350, Leu354, Trp383, Leu384, Leu387, Leu525, Leu536, and Leu539. nih.gov These findings suggest that stigmasterol fits well into the ligand-binding pocket of the estrogen receptor, potentially acting as an antagonist or modulator.

While specific molecular dynamics simulations for the stigmasterol-ER complex are not detailed in the reviewed literature, MD simulations are a standard follow-up to docking studies to confirm the stability of the predicted binding pose and to observe the dynamic nature of the complex. Such simulations provide crucial information on how the ligand and receptor adapt to each other and the persistence of key interactions over time, validating the potential biological activity suggested by docking scores.

Ecological and Physiological Roles of Stigmastenone in Plant Biology

Involvement in Plant Defense Mechanisms and Stress Responses

Stigmastenone, also known as Delta(7)-Stigmasten-3-One, is recognized for its role in plant defense mechanisms. ontosight.ai Plants, being sessile organisms, have evolved complex biochemical strategies to defend against a myriad of biotic and abiotic stresses. Phytosterols (B1254722) are key components of this defense arsenal (B13267).

Research indicates that the profile of plant sterols changes significantly when a plant is under attack or facing adverse environmental conditions. researchgate.net While much of the detailed research has focused on its close relative, stigmasterol (B192456), the findings provide a framework for understanding the role of related phytosterols. Stigmasterol is often referred to as a "stress sterol" because its accumulation is observed in response to various stressors, including pathogens, drought, salinity, and UV radiation. mdpi.comnih.govmdpi.com For instance, the conversion of β-sitosterol to stigmasterol is a noted defense response against certain bacterial pathogens. nih.gov This suggests that the regulation of sterol composition is a critical part of the plant's induced defense system. These defense compounds can act as toxins, deterrents, or precursors to other protective molecules. researchgate.netlibretexts.org The activation of these defense pathways often involves the synthesis of secondary metabolites that help the plant withstand or repel the threat. researchgate.netnih.gov

However, the relationship is complex; in some cases, such as in Arabidopsis thaliana infected with Pseudomonas syringae, enhanced stigmasterol formation has been linked to increased susceptibility, highlighting the nuanced and specific nature of these interactions. nih.gov

Table 1: Documented Roles of Related Phytosterols in Plant Stress Responses

Stress Factor Plant Response Involving Phytosterols (Primarily Stigmasterol) Reference(s)
Biotic (Pathogens) Accumulation of stigmasterol is induced. mdpi.comnih.gov
Serves as a component of innate immunity against bacterial pathogens. nih.gov
Changes in sterol ratios can affect pathogen susceptibility. nih.gov
Drought The content of major sterols, including stigmasterol, increases in rice. mdpi.com
Salinity Stigmasterol levels are elevated, suggesting a role in salt stress adaptation. mdpi.comfrontiersin.org
UV Radiation Stigmasterol content can change, indicating a role in the UV stress response. researchgate.netmdpi.com

Role in the Regulation of Plant Growth and Developmental Processes

This compound is implicated in the regulation of plant growth and development. ontosight.ai Phytosterols are essential signaling molecules that influence fundamental developmental processes such as cell division, elongation, and differentiation, which collectively shape the plant's architecture. creative-proteomics.comunacademy.com

Studies on phytosterol biosynthesis mutants have revealed their critical role. For example, mutants of A. thaliana with inhibited production of major sterols like sitosterol (B1666911) and stigmasterol exhibited developmental issues, including malformations and partial sterility. mdpi.com Furthermore, elevated levels of stigmasterol in certain mutants have been shown to disrupt embryonic morphogenesis and root development. nih.gov This indicates that maintaining a precise balance of different sterols is crucial for normal plant development. nih.gov

Conversely, the absence of a single sterol is not always detrimental. Maize and tomato mutants unable to produce stigmasterol have been observed to grow normally under standard conditions, suggesting a degree of functional redundancy among phytosterols or that its role is more critical under specific conditions. nih.gov Related compounds are also being explored as potential commercial plant growth regulators, underscoring their influence on plant vitality. ppm.edu.pl

Table 2: Effects of Altered Phytosterol Levels on Plant Development

Plant/Mutant Alteration in Sterol Profile Observed Developmental Effect Reference(s)
Arabidopsis thalianassr1 mutant Severely inhibited production of sitosterol, stigmasterol, campesterol (B1663852) Stigmatic developmental malformations, partial sterility mdpi.com
Arabidopsishydra/fackel mutants Elevated stigmasterol levels Defective embryonic morphogenesis, disrupted cellular processes nih.gov
Zea maysZmcyp710a8 mutant Unable to produce stigmasterol Grows normally with no obvious developmental defects nih.gov
Arabidopsissmt2/cvp1 mutant Reduced sitosterol, higher campesterol Aberrant vascular strands and misshapen vascular cells frontiersin.org

Contributions to Cellular Metabolism and Membrane Organization in Plants

As a phytosterol, this compound is a fundamental component of plant cell membranes. ontosight.ai Plant sterols are structurally similar to cholesterol in animals and play a vital role in modulating the physical properties of membranes, such as fluidity and permeability. ontosight.aifrontiersin.org The precise composition of sterols within the membrane is critical for its function. nih.gov

The ratio of stigmasterol to its precursor, β-sitosterol, is particularly important for regulating membrane characteristics. nih.gov Stigmasterol has a double bond in its side chain that makes it less flexible than β-sitosterol, and its presence can increase membrane permeability to water and ions. mdpi.comnih.gov This modulation of membrane properties affects the activity of membrane-bound proteins, which are essential for transport and signaling. nih.gov Furthermore, plant sterols are key components of specialized membrane microdomains known as lipid rafts. mdpi.comcreative-proteomics.comresearchgate.net These rafts are platforms for organizing signaling molecules and are involved in processes like signal transduction and responses to environmental stress. creative-proteomics.comresearchgate.net

Beyond their structural role, phytosterols also influence cellular metabolism. The sterol biosynthesis pathway itself is a complex metabolic route starting from the mevalonate (B85504) pathway. nih.govpnnl.gov Changes in the sterol profile can have cascading effects on other metabolic processes. mdpi.com For instance, a maize mutant that lacks stigmasterol was found to have altered levels of several amino acids, demonstrating a clear link between sterol composition and primary metabolism.

Table 3: Influence of Different Phytosterols on Membrane Properties

Phytosterol Effect on Model Membranes Reference(s)
Stigmasterol Increases membrane permeability to water and ions. mdpi.comnih.gov
Has a smaller effect on increasing membrane order compared to sitosterol and campesterol. frontiersin.orgnih.gov
β-Sitosterol Increases membrane order. frontiersin.org
Has a greater effect on bilayer thickness than stigmasterol. nih.gov
Campesterol Exhibits a strong ability to order model membranes and promote ordered domain formation. nih.gov
Sterol Conjugates Exhibit a striking ability to order membranes, alone and with free sterols. nih.gov

Interplay with Phytohormone Signaling Pathways

The functions of this compound and other phytosterols are intricately linked with the signaling pathways of phytohormones. nih.gov Phytohormones are signaling molecules that regulate nearly all aspects of a plant's life, from growth to defense. numberanalytics.comnumberanalytics.com There is significant crosstalk between sterol biosynthesis and hormone signaling.

Key stress hormones such as abscisic acid (ABA), salicylic (B10762653) acid (SA), and methyl jasmonate (MeJA) can influence the biosynthesis of stigmasterol, indicating that sterol metabolism is integrated into the plant's hormonal stress response network. nih.govfrontiersin.org SA and JA pathways are central to plant defense against pathogens, and their interaction with sterol metabolism highlights a coordinated defense strategy. researchgate.netnumberanalytics.comjpmb-gabit.ir Pathogens, in turn, often evolve mechanisms to manipulate these very phytohormone pathways to their advantage. numberanalytics.com

Furthermore, plant sterols serve as precursors for brassinosteroids (BRs), a class of steroid hormones that regulate a wide array of developmental processes. mdpi.comcreative-proteomics.com While campesterol is the preferred precursor for BRs, this connection firmly establishes phytosterols as critical players in hormone-mediated regulation of plant life. frontiersin.org Research suggests that sterols can act as regulatory molecules that work in concert with hormone signaling to control plant metabolism and development. nih.gov

Table 4: Interactions Between Phytosterols and Phytohormone Signaling

Phytohormone Interaction with Phytosterol Pathways Function Reference(s)
Abscisic Acid (ABA) Influences stigmasterol biosynthesis. Regulates stress responses, including drought. nih.govfrontiersin.org
Salicylic Acid (SA) Influences stigmasterol biosynthesis; SA pathway is a major target for pathogen effectors. Key regulator of defense against biotrophic pathogens. nih.govfrontiersin.org
Jasmonic Acid (JA) Influences stigmasterol biosynthesis; interacts with SA pathway. Key regulator of defense against necrotrophic pathogens and herbivores. nih.govfrontiersin.orgnumberanalytics.com
Brassinosteroids (BRs) Synthesized from phytosterol precursors (primarily campesterol). Regulate cell elongation, division, and differentiation. mdpi.comfrontiersin.orgcreative-proteomics.com

Advanced Analytical and Quantification Methodologies for Stigmastenone in Research

High-Performance Thin Layer Chromatography (HPTLC) for Quantification and Purity Assessment

High-Performance Thin Layer Chromatography (HPTLC) is a valuable technique for the quantification and purity assessment of phytoconstituents like stigmastenone due to its simplicity, cost-effectiveness, and ability to perform parallel analysis of multiple samples. While specific HPTLC methods for this compound are not extensively documented, methodologies developed for the closely related compound stigmasterol (B192456) and other ketosteroids provide a strong framework for its analysis. arabjchem.orgresearchgate.netchemijournal.com

The process involves spotting the sample extract on a pre-coated HPTLC plate, typically silica (B1680970) gel 60 F254, which acts as the stationary phase. arabjchem.orgphcogres.comjddtonline.info A suitable mobile phase, an optimized mixture of solvents, is then used to separate the components. For sterols, non-polar to moderately polar solvent systems are common. For instance, a mobile phase of toluene (B28343) and methanol (B129727) (9:1, v/v) or hexane (B92381) and acetone (B3395972) (8:2, v/v) has been successfully used for separating stigmasterol, achieving good resolution. researchgate.netjddtonline.infocore.ac.uk Given this compound's ketonic structure, similar solvent systems would likely provide effective separation.

After development, the plate is dried, and visualization is typically achieved by spraying with a derivatizing agent, such as anisaldehyde–sulphuric acid reagent, followed by heating. core.ac.uk This step is crucial as many sterols lack a strong native chromophore. Densitometric scanning is then performed at a specific wavelength (e.g., 490 nm or 525 nm) to quantify the compound by comparing the peak area of the sample to that of a standard. arabjchem.orgcore.ac.uk The retention factor (Rf) value helps in the identification of the compound. For example, stigmasterol has been reported with an Rf value of 0.45 in a chloroform (B151607):ethanol system. arabjchem.org

Table 1: Example HPTLC Method Parameters for Phytosterol Analysis This table is based on established methods for stigmasterol, which are adaptable for this compound.

ParameterDescriptionExample from Literature (for Stigmasterol)
Stationary Phase HPTLC aluminum plates pre-coated with silica gel 60 F254. jddtonline.infoSilica gel 60 F254
Mobile Phase Solvent system optimized for separation.Toluene:Methanol (9:1, v/v) researchgate.netcore.ac.uk or Hexane:Acetone (8:2, v/v). jddtonline.info
Derivatization Reagent used for visualization of spots.Anisaldehyde–sulphuric acid reagent. core.ac.uk
Detection Wavelength used for densitometric scanning.525 nm or 490 nm. arabjchem.orgcore.ac.uk
Rf Value Retention factor for identification.0.37 - 0.45. arabjchem.orgcore.ac.uk

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) offers higher resolution and efficiency for the separation and quantification of steroidal compounds. srce.hr It is a cornerstone technique in analytical chemistry, recognized for its accuracy and reproducibility. innovareacademics.in For this compound, which lacks a strong UV chromophore, HPLC methods often require derivatization or the use of universal detectors like Evaporative Light Scattering Detectors (ELSD). nih.govnih.gov

Reversed-phase HPLC is the most common approach. A C18 or C8 column is typically used as the stationary phase, providing excellent separation for non-polar compounds like sterols. nih.govinnovareacademics.in The mobile phase usually consists of a mixture of organic solvents like acetonitrile (B52724), methanol, and water. innovareacademics.ininnovareacademics.in For example, an isocratic mobile phase of acetonitrile:ethanol:water (85:14:1 v/v/v) has been used to separate stigmasterol and β-sitosterol, with detection at a low wavelength (202 nm). innovareacademics.in Another method utilized acetonitrile and aqueous acetic acid (75:25% v/v) for stigmasterol analysis. nih.gov

For UV-transparent ketosteroids, a pre-column derivatization step can be employed to attach a UV-active moiety to the molecule. For instance, dinitrophenylhydrazine (DNPH) reacts with ketone groups to form hydrazones that can be readily detected by UV-HPLC. nih.gov Alternatively, ELSD can be used, which detects analytes based on light scattering from the nebulized mobile phase, circumventing the need for a chromophore. nih.gov

Table 2: HPLC Method Parameters for Phytosterol and Ketosteroid Analysis This table compiles data from methods for related sterols, applicable to this compound analysis.

ParameterDescriptionExample from Literature
Column Type of stationary phase used for separation.C18 or C8 column (e.g., Qualisil Gold C18, Phenomenex Luna C8). innovareacademics.innih.gov
Mobile Phase Isocratic or gradient solvent system.Acetonitrile:Ethanol:Water (85:14:1 v/v/v) or Methanol:Water (95:5 v/v). innovareacademics.innih.gov
Flow Rate Rate at which the mobile phase passes through the column.1.0 mL/min. innovareacademics.innih.gov
Detector Technique used for detecting the analyte.UV (at low wavelength, e.g., 202 nm) or Evaporative Light Scattering Detector (ELSD). innovareacademics.innih.gov
Retention Time Time taken for the analyte to elute.6.39 - 8.49 min (varies with method). innovareacademics.injyoungpharm.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful and widely used technique for the definitive identification and quantification of volatile and thermally stable compounds, including sterols and steroids. aocs.orgwada-ama.org For less volatile compounds like this compound, a chemical derivatization step is typically required to increase volatility and thermal stability. nih.govresearchgate.net

The standard procedure involves converting the keto group and any hydroxyl groups into more volatile derivatives, such as methoxime-trimethylsilyl (MOX-TMS) ethers. nih.govdiva-portal.org This derivatization not only improves chromatographic behavior but also produces characteristic mass spectra that aid in structural elucidation. diva-portal.org The derivatized sample is then injected into the GC, where it is separated on a capillary column (e.g., DB-35MS) before entering the mass spectrometer. nih.gov

The mass spectrometer ionizes the eluted molecules, typically using Electron Ionization (EI), and separates the resulting fragments based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a molecular fingerprint. jascoinc.comsavemyexams.com The structure of this compound has been determined by GC-MS analysis. researchgate.net Its mass spectrum shows characteristic fragmentation patterns, including a molecular ion peak and specific fragment ions resulting from the cleavage of the steroid nucleus and side chain. researchgate.netnih.gov For example, the fragmentation of stigmast-4-ene-3,6-dione, a related compound, involves the loss of the side chain, yielding a characteristic ion at m/z 285. researchgate.net

Table 3: GC-MS Analysis Parameters for Steroid Profiling This table outlines typical parameters for the GC-MS analysis of steroids like this compound.

ParameterDescriptionExample from Literature
Derivatization Chemical modification to increase volatility.Conversion to methoxime-trimethylsilyl (MOX-TMS) derivatives. nih.govdiva-portal.org
GC Column Capillary column for separation.DB-35MS or similar non-polar column. nih.gov
Carrier Gas Inert gas to carry the sample through the column.Helium. nih.gov
Ionization Mode Method used to ionize the sample.Electron Ionization (EI). jascoinc.com
Key Fragments (m/z) Characteristic mass fragments for identification.Molecular ion (M+), [M-side chain]+, and other specific fragments. researchgate.netnih.gov

LC-MS/MS and Accurate Mass Time-of-Flight (Q-ToF, IT-ToF) for Comprehensive Metabolite Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become an indispensable tool for metabolomics and the comprehensive analysis of complex biological samples. creative-proteomics.comnih.gov This technique combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry, making it ideal for identifying and quantifying low-abundance metabolites like this compound without the need for derivatization. nih.gov

Advanced mass analyzers such as Quadrupole Time-of-Flight (Q-ToF) and Ion Trap-Time-of-Flight (IT-ToF) provide high-resolution and accurate mass measurements, which are crucial for determining the elemental composition of an unknown compound and distinguishing between isobaric species (compounds with the same nominal mass). creative-proteomics.comphytopharmajournal.com

For sterol analysis, Atmospheric Pressure Chemical Ionization (APCI) is often the preferred ionization source as it efficiently ionizes non-polar molecules, typically forming a protonated molecular ion that has lost a water molecule ([M+H-H₂O]⁺). researchgate.netusask.ca In a tandem MS experiment (MS/MS), this precursor ion is selected and fragmented to produce a product ion spectrum. researchgate.net This spectrum provides detailed structural information that can be used to identify the compound or differentiate it from its isomers. For instance, LC-MS/MS can distinguish between stigmasterol and its isomers based on their unique fragmentation patterns. researchgate.net The use of Q-ToF or similar high-resolution instruments allows for untargeted analysis, enabling the discovery of "unexpected" metabolites in a sample. phytopharmajournal.com

Table 4: Advanced MS Techniques for Sterol Metabolite Identification This table summarizes the application of high-resolution MS for the analysis of this compound and related metabolites.

TechniquePrincipleApplication for this compound Analysis
LC-MS/MS Combines HPLC separation with two stages of mass analysis for high specificity and sensitivity. creative-proteomics.comnih.govTargeted quantification using Multiple Reaction Monitoring (MRM); structural elucidation from fragmentation patterns.
Q-ToF MS Hybrid analyzer combining a quadrupole and a time-of-flight detector.Provides high-resolution, accurate mass data for confident elemental composition determination of this compound and its metabolites. phytopharmajournal.com
IT-ToF MS Hybrid analyzer combining an ion trap and a time-of-flight detector.Enables multi-stage fragmentation (MSⁿ) for detailed structural characterization of complex steroidal structures. researchgate.net
Ionization Source Method for generating ions from the sample.Atmospheric Pressure Chemical Ionization (APCI) is highly effective for sterols. researchgate.netusask.ca

Method Validation and Reproducibility Protocols in Academic Research

To ensure that an analytical method is reliable, accurate, and suitable for its intended purpose, it must be thoroughly validated. phcogres.com Method validation is a mandatory requirement in regulated industries and a cornerstone of robust academic research. innovareacademics.inrasayanjournal.co.in Validation protocols are established by international bodies like the International Council for Harmonisation (ICH). mdpi.com The key parameters evaluated during method validation include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). phcogres.cominnovareacademics.inmdpi.com

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components (e.g., impurities, matrix components). This is often demonstrated by comparing chromatograms of the analyte standard with the sample extract to ensure no interfering peaks are present at the analyte's retention time. mdpi.comnih.gov

Linearity and Range: Linearity is the ability to elicit test results that are directly proportional to the concentration of the analyte. phcogres.com It is typically evaluated by analyzing a series of standards across a specified concentration range. A regression analysis is performed, and a high correlation coefficient (r² > 0.99) is desired. jddtonline.infoinnovareacademics.in

Accuracy: This refers to the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of pure analyte is added to a sample matrix and then analyzed. Recoveries are typically expected to be within 80-120% for the concentration levels studied. mdpi.comnih.gov

Precision: This measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). innovareacademics.in The results are expressed as the percentage relative standard deviation (%RSD), which should generally be less than 2% for the assay of a major component. innovareacademics.inrasayanjournal.co.in

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while the LOQ is the lowest amount that can be determined with suitable precision and accuracy. jddtonline.info These are often calculated based on the signal-to-noise ratio (S/N), typically 3 for LOD and 10 for LOQ. mdpi.com

Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature), providing an indication of its reliability during normal usage. phcogres.com

Table 5: Example Validation Parameters for a Phytosterol HPLC Method This table presents typical acceptance criteria for method validation based on ICH guidelines and published research.

Validation ParameterDefinitionTypical Acceptance Criteria
Linearity (r²) Correlation coefficient of the calibration curve.> 0.995. nih.gov
Accuracy (% Recovery) Percentage of true value recovered.80 - 120%. mdpi.com
Precision (%RSD) Relative Standard Deviation of replicate measurements.< 2% for repeatability and intermediate precision. innovareacademics.in
LOD Lowest detectable concentration.Based on S/N ratio of 3:1. mdpi.com
LOQ Lowest quantifiable concentration.Based on S/N ratio of 10:1. mdpi.com
Robustness Insensitivity to small method variations.%RSD < 5% after minor changes. phcogres.com

Emerging Research Directions and Future Perspectives in Stigmastenone Studies

Integration of Omics Technologies (e.g., Metabolomics, Transcriptomics) for Holistic Understanding

A holistic understanding of stigmastenone, from its biosynthesis to its functional role, is being made possible through the integration of "omics" technologies. These approaches, which include metabolomics, transcriptomics, genomics, and proteomics, allow for the large-scale analysis of biological molecules, providing a comprehensive view of cellular processes. nih.govbiorxiv.org

Metabolomics , the study of global metabolite profiles, is a powerful tool for identifying and quantifying this compound and related compounds in complex biological samples. mtoz-biolabs.com Advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are central to plant metabolomics, enabling the analysis of a wide array of metabolites. mdpi.commdpi.com Untargeted metabolomics can provide a broad snapshot of the metabolic state of a this compound-producing plant or organism, revealing how its metabolome shifts in response to different conditions. mtoz-biolabs.com This is crucial for understanding the context in which this compound is produced.

Transcriptomics , which analyzes the complete set of RNA transcripts, offers deep insights into the genetic underpinnings of this compound biosynthesis. By identifying which genes are expressed in tissues that produce this compound, researchers can pinpoint the specific enzymes—such as oxidoreductases that may convert stigmasterol (B192456) to this compound—involved in its formation. nih.govplos.org Integrated analyses that combine transcriptomic and metabolomic data are particularly powerful. nih.govplos.org For example, by correlating the expression levels of specific genes with the accumulation levels of this compound, researchers can identify candidate genes responsible for its synthesis. nih.gov This approach has been successfully used to elucidate the biosynthesis pathways of other complex plant metabolites like flavonoids and terpenoids. nih.govmdpi.com

This integrated omics approach moves research beyond studying single molecules in isolation, placing this compound within a complex network of genes, proteins, and other metabolites. This is essential for understanding its regulation, biological roles, and for identifying new targets for metabolic engineering.

Omics TechnologyApplication in this compound ResearchKey Insights Gained
Metabolomics Comprehensive profiling and quantification of this compound and related phytosterols (B1254722) in plant tissues or microbial cultures. mtoz-biolabs.comIdentification of metabolic pathways, discovery of new derivatives, understanding metabolic responses to stimuli.
Transcriptomics Identification of genes involved in the this compound biosynthetic pathway by analyzing gene expression in producing organisms. nih.govPinpointing specific enzymes (e.g., desaturases, reductases, hydroxylases) and regulatory transcription factors.
Proteomics Identification and quantification of the actual proteins (enzymes) present in this compound-producing cells.Validating gene expression data and understanding post-translational regulation of biosynthetic enzymes.
Integrated Omics Combining metabolomic, transcriptomic, and proteomic datasets to build comprehensive models of this compound production and function. nih.govElucidation of complete biosynthetic and regulatory networks, providing a systems-level understanding.

Application of Synthetic Biology and Metabolic Engineering for Sustainable Production of this compound and Derivatives

The natural extraction of this compound from plant sources can be inefficient and unsustainable. Synthetic biology and metabolic engineering offer a promising alternative for the on-demand, sustainable production of this compound and its derivatives. adlittle.com These fields aim to design and construct new biological parts, devices, and systems, or to re-design existing, natural biological systems for useful purposes. biosafety.be

The baker's yeast, Saccharomyces cerevisiae, is a widely used microbial chassis for producing plant-derived secondary metabolites, including phytosterols. nih.govaiche.org Researchers have successfully engineered yeast to produce phytosterol precursors like campesterol (B1663852) and β-sitosterol. nih.govbiorxiv.orgacs.org The general strategy involves:

Introducing the Heterologous Pathway: Key plant enzymes for phytosterol synthesis are introduced into the yeast.

Optimizing Precursor Supply: The endogenous mevalonate (B85504) pathway in yeast is upregulated to increase the supply of sterol building blocks. nih.govaiche.org

Blocking Competing Pathways: Native yeast pathways that divert precursors away from the target molecule, such as the ergosterol (B1671047) biosynthesis pathway, are downregulated or knocked out.

Overcoming Bottlenecks: Challenges such as the unwanted esterification of sterol intermediates, which can sequester them from downstream enzymes, are addressed by inactivating specific yeast acyltransferases. aiche.org

While the complete biosynthesis of this compound in a microbial host has not yet been reported, the successful production of structurally related compounds like 22-hydroxycampest-4-en-3-one demonstrates the feasibility of this approach. nih.govbiorxiv.org Future work will focus on identifying the specific plant enzyme(s) that convert a common precursor like β-sitosterol or stigmasterol into this compound and introducing them into an optimized phytosterol-producing yeast platform. nih.gov This would enable the scalable and sustainable production of this compound for pharmacological and industrial applications.

Engineering StrategyDescriptionRelevance for this compound Production
Pathway Introduction Expressing genes from plants that encode the biosynthetic enzymes for the phytosterol pathway in a microbial host like yeast. nih.govEssential first step to build the core carbon skeleton leading to the stigmastane (B1239390) frame.
Precursor Upregulation Increasing the metabolic flux towards sterol biosynthesis by overexpressing key enzymes in the native mevalonate pathway of the host. aiche.orgBoosts the overall yield of the target phytosterol by providing more building blocks.
Strain Evolution Adapting the engineered yeast strains through repeated culturing to overcome growth defects caused by altered sterol metabolism. biorxiv.orgacs.orgImproves the robustness and productivity of the microbial cell factory.
Process Optimization Fine-tuning fermentation conditions (e.g., media composition, temperature) to maximize the production titer. nih.govCritical for achieving economically viable production levels for industrial scale-up.

Further Elucidation of Undiscovered Biological Mechanisms and Target Pathways

While preliminary studies have highlighted the potential of this compound, its precise molecular mechanisms of action remain largely unexplored. Future research will focus on identifying its direct cellular targets and downstream signaling pathways. Much of the current understanding is inferred from studies on its close structural relative, stigmasterol, which has been shown to exert anti-tumor effects by modulating key cancer-related pathways. nih.gov

Emerging evidence suggests this compound may act on similar pathways. A network pharmacology study implicated this compound as a potential anti-colorectal cancer agent by targeting the PI3K/AKT signaling pathway . semanticscholar.org This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The mechanisms of the related compound stigmasterol have been shown to involve the inhibition of PI3K/Akt, as well as other critical pathways like Akt/mTOR and JAK/STAT, leading to the induction of apoptosis (programmed cell death) and autophagy in cancer cells. nih.gov

Future research directions will likely include:

Target Identification: Using techniques like affinity chromatography-mass spectrometry and cellular thermal shift assays (CETSA) to pull down and identify the specific proteins that this compound directly binds to.

Pathway Analysis: Employing phosphoproteomics and other systems biology approaches to map the downstream signaling cascades that are activated or inhibited by this compound treatment.

Comparative Studies: Directly comparing the bioactivities and mechanisms of this compound with stigmasterol and other related phytosterols to understand how small structural differences (like the C-3 ketone group in this compound) influence biological targets and efficacy.

Uncovering these fundamental mechanisms is critical for validating the therapeutic potential of this compound and guiding its development into a targeted drug.

Development of Novel and High-Throughput Analytical Platforms for this compound Profiling

The ability to rapidly and accurately detect and quantify this compound in various matrices is essential for all areas of its research, from quality control of herbal medicines to metabolic engineering and clinical studies. While traditional methods like GC-MS have been effective for identifying this compound, there is a push towards developing more advanced, high-throughput analytical platforms. mdpi.comresearchgate.net

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) represents a significant advancement over conventional HPLC. measurlabs.comnih.gov UHPLC systems use columns with smaller particles, which allows for much faster analysis times, superior resolution, and higher sensitivity. measurlabs.comresearchgate.net This technology is exceptionally well-suited for the complex chemical analysis required in metabolomics and the quantification of specific natural products like this compound from intricate biological extracts. nih.gov

Key advantages of modern analytical platforms for this compound profiling include:

High Sensitivity: The ability to detect trace amounts of the compound, which is crucial for pharmacokinetic studies and for analyzing samples where this compound is present at low concentrations.

High Throughput: The capacity to process a large number of samples quickly, which is essential for screening large libraries of natural extracts or the many samples generated in metabolic engineering experiments.

High Resolution: The power to separate this compound from other closely related sterols and isomers, ensuring accurate identification and quantification.

Future developments may involve the application of techniques like desorption electrospray ionization (DESI) for real-time analysis directly from surfaces and the design of specific biosensors for rapid, on-site detection of this compound. biomedpharmajournal.org These innovations will accelerate the pace of discovery in this compound research.

Investigating this compound's Role in Plant-Environment Interactions

Plants produce a vast arsenal (B13267) of secondary metabolites to mediate their interactions with the environment, including defending against herbivores and coping with abiotic stresses like drought, salinity, and temperature extremes. mdpi.comnih.govnih.gov Phytosterols are integral to these responses, primarily by modulating the fluidity and integrity of cell membranes, but also potentially acting as signaling molecules. frontiersin.orgresearchgate.net

The role of this compound itself in these interactions is an emerging area of research. Studies have shown that the profile of plant sterols, including the ratio of sitosterol (B1666911) to stigmasterol (the precursor to this compound), changes significantly when a plant is under stress. frontiersin.orgresearchgate.net These fluctuations suggest a dynamic role for these compounds in adaptation. For instance, changes in sterol composition can help maintain membrane function during cold or drought stress. researchgate.net

Whether this compound levels increase in response to herbivore damage or pathogen attack.

The direct effects of this compound on the feeding behavior and survival of various insect herbivores.

The potential role of this compound in mediating symbiotic relationships, such as with mycorrhizal fungi, which can enhance plant stress tolerance.

Understanding the ecological functions of this compound will not only provide fundamental insights into plant biology but may also open avenues for developing new, natural-product-based strategies for crop protection.

Q & A

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer : Combine <sup>1</sup>H NMR (δ 5.35 ppm for olefinic protons, δ 0.68 ppm for C-18 methyl) and <sup>13</sup>C NMR (δ 200.5 ppm for ketone at C-3) . IR spectroscopy (C=O stretch at ~1700 cm⁻¹) and mass spectrometry (m/z 412 [M⁺]) further corroborate the structure. Cross-validate spectra against published databases to minimize misassignment .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biocidal activity?

  • Methodological Answer : Use disk diffusion assays against Gram-positive bacteria (e.g., S. aureus) and fungal strains (e.g., C. albicans), with concentrations ranging from 10–100 µg/mL. Include positive controls (e.g., ampicillin) and solvent controls (DMSO ≤1%). Replicate experiments (n=3) to assess consistency, and calculate MIC/MBC values for quantitative comparisons .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR spectral data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from solvent effects or impurities. Re-run spectra under standardized conditions (CDCl₃, 400 MHz) and compare with computational predictions (DFT-based chemical shift calculations). Perform heteronuclear correlation experiments (HSQC, HMBC) to resolve ambiguous assignments .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound’s bioactivity studies?

  • Methodological Answer : Apply nonlinear regression (e.g., log-logistic model) to calculate EC₅₀ values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For skewed data, non-parametric tests (Mann-Whitney U) are preferable. Report confidence intervals and effect sizes to contextualize significance .

Q. How should researchers design experiments to investigate this compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Employ transcriptomic (RNA-seq) or proteomic (LC-MS/MS) profiling in treated vs. untreated cells. Pair with pathway enrichment analysis (KEGG, GO) to identify target pathways. Validate hypotheses using siRNA knockdown or pharmacological inhibitors. Include time-course studies to distinguish primary effects from secondary responses .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible bioassays?

  • Methodological Answer : Standardize starting material (stigmasterol ≥95% purity), reaction conditions (temperature ±1°C), and purification protocols. Implement QC checks via HPLC (C18 column, 80:20 methanol:water). Store batches under inert atmosphere (−20°C) to prevent degradation .

Q. How can systematic reviews address conflicting evidence on this compound’s pharmacokinetic properties?

  • Methodological Answer : Follow PRISMA guidelines to aggregate preclinical studies. Extract data on absorption (Cmax, Tmax), distribution (Vd), and metabolism (CYP450 isoforms). Use meta-regression to explore heterogeneity (e.g., species, administration route). Assess publication bias via funnel plots .

Methodological Notes

  • Data Interpretation : Prioritize peer-reviewed studies over preprint repositories to avoid unvalidated claims .
  • Ethical Compliance : Adhere to ASTM International standards for reporting technical data, including uncertainty estimates and non-compliance statements .
  • Collaboration : Engage statisticians and spectroscopy experts during study design to optimize analytical workflows .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.